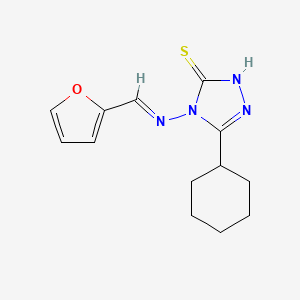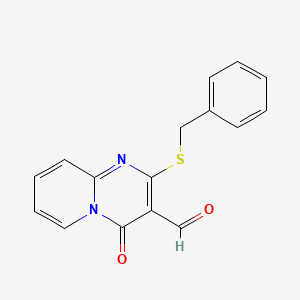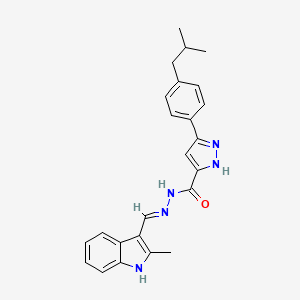![molecular formula C28H24N2O3 B11978123 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11978123.png)
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{(E)-[4-(Benzyloxy)phenyl]methyliden}-2-(Biphenyl-4-yloxy)acetohydrazid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Benzyloxyphenylgruppe und eine Biphenyl-4-yloxygruppe beinhaltet, die durch eine Acetohydrazidbindung miteinander verbunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-{(E)-[4-(Benzyloxy)phenyl]methyliden}-2-(Biphenyl-4-yloxy)acetohydrazid beinhaltet typischerweise die Kondensation von 4-(Benzyloxy)benzaldehyd mit 2-(Biphenyl-4-yloxy)acetohydrazid unter bestimmten Reaktionsbedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators und Lösungsmittels, wie Ethanol oder Methanol, bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Während detaillierte industrielle Produktionsmethoden für diese spezifische Verbindung nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, um höhere Ausbeuten und Reinheit zu erreichen. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(biphenyl-4-yloxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-{(E)-[4-(Benzyloxy)phenyl]methyliden}-2-(Biphenyl-4-yloxy)acetohydrazid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Nukleophile wie Amine, Thiole und Halogenide werden unter milden bis moderaten Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine produzieren kann. Substitutionsreaktionen führen zur Bildung neuer Derivate mit verschiedenen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
N'-{(E)-[4-(Benzyloxy)phenyl]methyliden}-2-(Biphenyl-4-yloxy)acetohydrazid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Die Forschung untersucht sein Potenzial als therapeutisches Mittel aufgrund seiner einzigartigen Molekülstruktur.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-{(E)-[4-(Benzyloxy)phenyl]methyliden}-2-(Biphenyl-4-yloxy)acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und zu verschiedenen biologischen Effekten führen. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique molecular structure.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-{(E)-[3-(Benzyloxy)phenyl]methyliden}-2-(Biphenyl-4-yloxy)acetohydrazid
- N'-{(E)-[4-(Benzyloxy)phenyl]methyliden}-2-(4-methylphenoxy)acetohydrazid
- N'-{(E)-[4-(Benzyloxy)phenyl]methyliden}-2-(4-ethoxyphenoxy)acetohydrazid
Einzigartigkeit
N'-{(E)-[4-(Benzyloxy)phenyl]methyliden}-2-(Biphenyl-4-yloxy)acetohydrazid zeichnet sich durch seine spezifische Kombination von funktionellen Gruppen aus, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C28H24N2O3 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C28H24N2O3/c31-28(21-33-27-17-13-25(14-18-27)24-9-5-2-6-10-24)30-29-19-22-11-15-26(16-12-22)32-20-23-7-3-1-4-8-23/h1-19H,20-21H2,(H,30,31)/b29-19+ |
InChI-Schlüssel |
ZQIUUSDRYASMJK-VUTHCHCSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978044.png)


![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978069.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978072.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11978074.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11978080.png)



![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978110.png)
![2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B11978115.png)

![Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-](/img/structure/B11978125.png)
